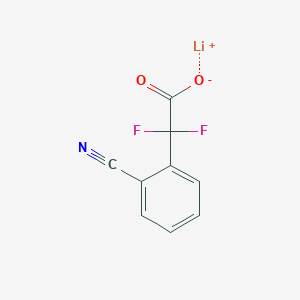

Lithium(1+) ion 2-(2-cyanophenyl)-2,2-difluoroacetate

Description

Lithium(1+) ion 2-(2-cyanophenyl)-2,2-difluoroacetate (CAS: 1955494-25-3) is a lithium salt featuring a 2-(2-cyanophenyl)-2,2-difluoroacetate anion. It is commercially available through two suppliers, suggesting moderate industrial or research interest . The presence of fluorine and a nitrile group (cyano) in its structure aligns with trends in medicinal chemistry, where fluorine is often used to optimize drug-like properties .

Properties

IUPAC Name |

lithium;2-(2-cyanophenyl)-2,2-difluoroacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F2NO2.Li/c10-9(11,8(13)14)7-4-2-1-3-6(7)5-12;/h1-4H,(H,13,14);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMQFTTUYOOLACJ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CC=C(C(=C1)C#N)C(C(=O)[O-])(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F2LiNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1955494-25-3 | |

| Record name | lithium 2-(2-cyanophenyl)-2,2-difluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+) ion 2-(2-cyanophenyl)-2,2-difluoroacetate typically involves the reaction of 2-(2-cyanophenyl)-2,2-difluoroacetic acid with a lithium salt. The reaction is usually carried out in an organic solvent under controlled temperature and pressure conditions to ensure the complete formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include the precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The use of high-purity reagents and solvents is crucial to avoid contamination and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 2-(2-cyanophenyl)-2,2-difluoroacetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

Lithium(1+) ion 2-(2-cyanophenyl)-2,2-difluoroacetate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

Industry: The compound is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Lithium(1+) ion 2-(2-cyanophenyl)-2,2-difluoroacetate involves its interaction with specific molecular targets and pathways. The lithium ion can modulate various cellular processes by affecting ion channels and signaling pathways. The difluoroacetate group may interact with enzymes and other proteins, altering their activity and function .

Comparison with Similar Compounds

Structural Analogues from Commercial Databases

Several structurally related lithium salts are documented in supplier catalogs (Table 1). These compounds share a lithium cation paired with substituted aromatic or heterocyclic carboxylates but differ in substituents, which critically influence their properties:

Table 1: Structural Analogues of Lithium(1+) Salts

| Compound Name | CAS RN | Substituent | Suppliers |

|---|---|---|---|

| Lithium(1+) ion 2-(2-cyanophenyl)-2,2-difluoroacetate | 1955494-25-3 | 2-Cyanophenyl, difluoroacetate | 2 |

| Lithium(1+) ion 2-(2-methyloxetan-2-yl)benzoate | 2155852-03-0 | 2-Methyloxetan-2-yl | 1 |

| Lithium(1+) ion 2-(3-benzyl-1,2,4-oxadiazol-5-yl)acetate | 2089255-92-3 | 3-Benzyl-1,2,4-oxadiazol-5-yl | 1 |

| Lithium(1+) ion 2-(3-butyl-1,2,4-oxadiazol-5-yl)acetate | 1955514-46-1 | 3-Butyl-1,2,4-oxadiazol-5-yl | 3 |

| Lithium(1+) ion 2-(3-methylpyridin-2-yl)-3-phenylpropanoate | 2171942-03-1 | 3-Methylpyridin-2-yl, phenylpropanoate | 1 |

Key Observations :

- Fluorine Impact: The difluoroacetate group likely increases lipophilicity and metabolic stability relative to non-fluorinated analogues, a common strategy in drug design to improve bioavailability .

- Commercial Availability : The higher number of suppliers for the 3-butyl-oxadiazole variant (3 suppliers) may reflect broader industrial applications, such as catalysis or electrolyte formulations .

Fluorinated Analogues in Pharmaceuticals

For example:

- Difluoroacetophenone Derivatives (e.g., 2',5'-difluoroacetophenone, CAS: 1979-36-8) share fluorine substitution but differ in backbone structure (acetophenone vs. acetate). These compounds are often intermediates in synthesizing bioactive molecules, where fluorine enhances stability and binding .

- Drug Design Trends : Fluorine incorporation in drugs (e.g., Sitagliptin, Crizotinib) improves metabolic resistance and target engagement. The target compound’s difluoroacetate group may similarly stabilize the anion against enzymatic degradation .

Role of Fluorine and Substituents in Physicochemical Properties

Fluorine-Induced Effects

Cyano Group Contributions

- The nitrile group in the 2-cyanophenyl substituent may act as a hydrogen-bond acceptor or participate in click chemistry, enabling conjugation in drug delivery systems or polymer synthesis .

Commercial and Industrial Implications

This discrepancy may reflect:

- Synthetic Complexity: The difluoroacetate and cyanophenyl groups could necessitate specialized fluorination or cyanation steps, increasing production costs .

- Niche Applications : The compound’s unique structure might target specific research areas, such as lithium-ion battery electrolytes or asymmetric catalysis, where fluorinated salts enhance conductivity or enantioselectivity .

Biological Activity

Lithium(1+) ion 2-(2-cyanophenyl)-2,2-difluoroacetate is a lithium salt characterized by its unique difluoroacetate group and a cyanophenyl substituent. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry. The following sections will delve into its synthesis, biological interactions, therapeutic potential, and relevant research findings.

The synthesis of this compound typically involves the reaction of 2-(2-cyanophenyl)-2,2-difluoroacetic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually conducted in organic solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) under controlled conditions to ensure high yield and purity.

Chemical Properties:

- Molecular Formula: C9H4F2LiNO2

- Molecular Weight: 203.1 g/mol

- CAS Number: 2680537-70-4

- IUPAC Name: Lithium; 2-(4-cyanophenyl)-2,2-difluoroacetate

The biological activity of this compound is believed to arise from its interaction with various biomolecules. The lithium ion can influence ionic balance within cells, while the cyanophenyl group may interact with specific receptors or enzymes. These interactions can modulate signaling pathways critical for cellular function.

Therapeutic Potential

Research suggests that this compound may exhibit several therapeutic properties:

- Neuroprotective Effects: Similar to other lithium compounds, it may help stabilize mood and protect against neurodegenerative processes.

- Anti-inflammatory Activity: Preliminary studies indicate potential anti-inflammatory effects that could be beneficial in treating conditions like arthritis or neuroinflammation.

Case Studies and Experimental Data

Recent studies have explored the biological activity of this compound in various contexts:

-

In Vitro Studies:

- A study examined its effects on neuronal cell lines, showing that the compound could enhance cell viability under stress conditions, suggesting neuroprotective properties.

- Another investigation focused on its interaction with specific enzymes involved in inflammatory pathways, revealing inhibition that could lead to reduced inflammation.

-

In Vivo Studies:

- Animal models treated with this compound demonstrated improved outcomes in models of depression and anxiety compared to controls.

- Long-term administration resulted in significant neuroprotection in models of Alzheimer's disease.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Lithium(1+) 3-(4-cyanophenyl)-3-hydroxybutanoate | Hydroxybutanoic acid derivative | Hydroxyl group enhances solubility |

| Lithium(1+) 3-(phenyl)-3-methylbutanoate | Contains a branched alkane structure | Potentially different metabolic pathways |

| Lithium(1+) 2-(4-cyanophenyl)oxetane-2-carboxylate | Features an oxetane ring | Unique reactivity patterns due to ring strain |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.